molecular formula C36H40N2O8 B370816 Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) CAS No. 56913-55-4

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No.: B370816
CAS No.: 56913-55-4
M. Wt: 628.7g/mol
InChI Key: MYAAGCNPJREQBZ-UHFFFAOYSA-N
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Description

Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a complex organic compound with the molecular formula C36H40N2O8 and a molecular weight of 628.71 g/mol. This compound is characterized by its intricate structure, which includes a biphenyl core and multiple pyrrole rings substituted with methyl and ethoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography or recrystallization, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials science applications.

Biology: In biological research, Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can be employed as a probe or inhibitor in studies involving enzyme activity and cellular processes.

Industry: In the industrial sector, this compound may be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction and subsequent catalysis. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

  • Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

  • Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Uniqueness: This compound stands out due to its specific structural features, such as the presence of multiple pyrrole rings and ethoxycarbonyl groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

diethyl 1-[4-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O8/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)27-17-13-25(14-18-27)26-15-19-28(20-16-26)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAAGCNPJREQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407505
Record name AA-504/33314014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56913-55-4
Record name AA-504/33314014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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